3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL ISOCYANATE
Overview
Description
1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene: is an organic compound with a complex structure that includes both chlorine and fluorine atoms, as well as an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3-dichloro-2-nitrobenzene with 1,1,2,2-tetrafluoroethanol under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with amines to form ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Amines are commonly used to react with the isocyanate group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include substituted aromatic compounds.
Addition Reactions: Products include ureas and carbamates.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: The compound’s reactivity with amines makes it useful in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene involves its reactivity with nucleophiles, particularly amines. The isocyanate group reacts with amines to form stable urea linkages, which are crucial in the formation of polymers and other complex structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
- 1,3-Dichloro-5-isocyanatobenzene
- 1,3-Dichloro-2-nitrobenzene
- 1,1,2,2-Tetrafluoroethoxybenzene
Comparison: 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the isocyanate group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .
Properties
IUPAC Name |
1,3-dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F4NO2/c10-5-1-4(16-3-17)2-6(11)7(5)18-9(14,15)8(12)13/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBJOUIDJQRDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603886 | |
Record name | 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104147-33-3 | |
Record name | 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104147-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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